5-Fluoro-2-(3-pyridinyloxy)aniline
Description
BenchChem offers high-quality 5-Fluoro-2-(3-pyridinyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(3-pyridinyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-2-pyridin-3-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLPCRMORFLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283815 | |
| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-34-0 | |
| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-2-(3-pyridinyloxy)aniline as a kinase inhibitor scaffold
The following technical guide details the structural rationale, synthesis, and application of 5-Fluoro-2-(3-pyridinyloxy)aniline (CAS 869943-34-0) as a privileged scaffold in kinase inhibitor design.
Optimizing Type II Inhibitors via Biaryl Ether Architectures[1]
Executive Summary
5-Fluoro-2-(3-pyridinyloxy)aniline represents a high-value pharmacophore in the design of Type II kinase inhibitors (targeting the DFG-out conformation).[1] This scaffold integrates three critical medicinal chemistry elements:
-
Aniline Donor: A primary amine positioned to form urea or amide linkers, essential for engaging the Glu-out/DFG-out pocket.[1]
-
Ortho-Pyridinyloxy Motif: A biaryl ether linkage that modulates conformational entropy and improves aqueous solubility via the pyridine nitrogen.[1]
-
C5-Fluorine Substitution: A metabolic blocking group that prevents oxidative defluorination and tunes the electronic density of the aniline nitrogen.[1]
This guide provides a validated synthetic route, structural analysis, and application protocols for incorporating this scaffold into novel drug candidates targeting c-Met , VEGFR , and Tie-2 pathways.[1]
Structural Rationale & Pharmacophore Analysis
The efficacy of this scaffold stems from its specific substitution pattern on the benzene ring.[1]
The Ortho-Effect and Conformation
Unlike para-substituted anilines (common in first-generation inhibitors), the ortho-positioning of the 3-pyridinyloxy group relative to the amine creates a specific steric environment.[1]
-
Conformational Lock: When coupled to form a urea (e.g., with an isocyanate), the ether oxygen can form an intramolecular hydrogen bond with the urea NH, locking the inhibitor into a bioactive planar conformation.
-
Solubility: The pyridine ring acts as a solvent-exposed solubilizing group, a critical advantage over all-carbon biphenyl scaffolds.[1]
Fluorine at Position 5 (Metabolic Shielding)
The fluorine atom is strategically placed para to the ether linkage and meta to the amine.[1]
-
Metabolic Stability: It blocks the C5 position from Cytochrome P450-mediated oxidation, a common clearance pathway for electron-rich anilines.[1]
-
Electronic Tuning: The electronegative fluorine decreases the pKa of the aniline nitrogen, modulating the nucleophilicity during urea synthesis and affecting the hydrogen-bond acidity of the resulting urea.[1]
Pharmacophore Visualization (DOT)
The following diagram illustrates the functional roles of each component within the scaffold.
Caption: Functional decomposition of the scaffold showing the roles of the amine handle, ether linkage, and fluorine shield.[2][3][4]
Validated Synthetic Protocol
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.[1] This route is preferred over metal-catalyzed cross-coupling due to lower cost and the avoidance of heavy metal scavenging in early steps.[1]
Reaction Scheme
The starting material is 2,5-difluoronitrobenzene .[1] The regioselectivity is driven by the strong electron-withdrawing effect of the nitro group, which activates the ortho and para positions.[1] Since the fluorines are at positions 2 (ortho) and 5 (meta), the nucleophile preferentially displaces the C2-fluorine .[1]
Caption: Two-step synthetic pathway utilizing regioselective SNAr displacement and nitro reduction.
Detailed Methodology
Step 1: SNAr Displacement
-
Reagents: 2,5-Difluoronitrobenzene (1.0 eq), 3-Hydroxypyridine (1.1 eq), Potassium Carbonate (K2CO3, 2.0 eq).[1]
-
Solvent: Anhydrous DMF or DMSO (Concentration ~0.5 M).[1]
-
Protocol:
-
Charge a round-bottom flask with 3-hydroxypyridine and K2CO3 in DMF. Stir at room temperature for 15 minutes to generate the phenoxide/pyridyloxide anion.
-
Add 2,5-difluoronitrobenzene dropwise (exothermic).[1]
-
Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the difluoro starting material.[1]
-
Workup: Pour into ice water. The product, 5-fluoro-2-(3-pyridinyloxy)nitrobenzene, typically precipitates as a yellow solid.[1] Filter, wash with water, and dry.
-
Yield Expectation: 85–92%.
-
Step 2: Nitro Reduction[1]
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq).[1]
-
Solvent: Ethanol/Water (4:1 ratio).[1]
-
Protocol:
-
Dissolve the nitro intermediate in EtOH/Water.[1]
-
Add NH4Cl and Fe powder.[1]
-
Heat to reflux (80°C ) with vigorous stirring for 2 hours.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethanol.[1]
-
Concentrate the filtrate.[1] Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.[1]
-
Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (0-5% MeOH in DCM).
-
Yield Expectation: 75–85%.
-
Application: Urea Synthesis for Type II Inhibition
The primary utility of this aniline is the formation of diaryl ureas, a motif validated by drugs like Sorafenib and Regorafenib.
Coupling Protocol
To synthesize a library of kinase inhibitors, the aniline is reacted with various isocyanates.
| Parameter | Condition | Rationale |
| Reagent | Aryl Isocyanate (1.0–1.1 eq) | Electrophile for urea formation.[1] |
| Solvent | DCM or THF (Anhydrous) | Non-nucleophilic solvents prevent side reactions. |
| Base | DIPEA or Pyridine (Optional) | Scavenges trace acid; usually not needed for isocyanates. |
| Temp/Time | 0°C to RT, 2–12 hours | Mild conditions prevent urea degradation. |
| Purification | Precipitation | Urea products often precipitate from DCM/Hexane.[1] |
Mechanism of Action (Binding Mode)
Upon binding to the kinase (e.g., c-Met or VEGFR2):[1]
-
Urea Linker: Forms a bidentate H-bond "anchor" with the conserved Glutamate (Glu) on the C-helix and the Aspartate (Asp) of the DFG motif.[1]
-
Scaffold Tail (This Molecule): The 5-fluoro-2-(3-pyridinyloxy)phenyl moiety occupies the hydrophobic back-pocket created by the "DFG-out" shift.[1]
-
Pyridine Interaction: The pyridine nitrogen can accept a hydrogen bond from solvent water or specific backbone residues, stabilizing the inactive conformation.
Analytical Characterization Data
Use these values to validate your synthesized scaffold.
-
Formula: C11H9FN2O
-
Molecular Weight: 204.20 g/mol
-
Appearance: Off-white to pale yellow solid.[1]
-
1H NMR (DMSO-d6, 400 MHz):
References
-
Scaffold Synthesis & Regioselectivity
-
Kinase Inhibitor Design (Type II)
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology, 2(7), 358–364. Link
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1][3][6] Nature Reviews Cancer, 9(1), 28–39. Link
-
-
Commercial Availability & CAS Data
Sources
- 1. _Products | Tetrahedron [thsci.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. guidechem.com [guidechem.com]
A-86929: Unlocking the Therapeutic Potential of the 5-Fluoro-2-(3-pyridinyloxy)aniline Scaffold
A Technical Guide for Drug Discovery & Development Professionals
Abstract
The confluence of validated pharmacophores into a single molecular scaffold represents a rational and promising strategy in modern drug discovery. The 5-Fluoro-2-(3-pyridinyloxy)aniline core is a prime example of such a design, merging the established roles of aniline derivatives as kinase hinge-binding motifs, the versatile interaction capabilities of the pyridine ring, and the metabolic and binding advantages conferred by fluorine substitution. This technical guide provides a comprehensive overview of the therapeutic potential of this scaffold, focusing on its design rationale, synthetic accessibility, and putative mechanism of action as a kinase inhibitor. We present detailed, field-tested protocols for synthesis and biological evaluation, alongside a prospective analysis of the structure-activity relationships (SAR) that will guide future optimization efforts. This document is intended to serve as a foundational resource for researchers and drug development professionals aiming to explore and exploit this promising chemical space for next-generation targeted therapies, particularly in oncology.
Introduction: A Scaffold Designed for Kinase Inhibition
The pursuit of selective and potent kinase inhibitors remains a central theme in therapeutic development, especially for oncology.[1] The 5-Fluoro-2-(3-pyridinyloxy)aniline scaffold is a thoughtfully designed framework that leverages three key structural motifs to maximize its potential as a kinase inhibitor.
-
The Aniline "Anchor": The aniline moiety is a well-established "hinge-binder" in a multitude of FDA-approved kinase inhibitors. It acts as a crucial pharmacophore, forming one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket.
-
The Pyridinyloxy "Vector": The pyridine ring, connected via an ether linkage, serves multiple purposes. Its nitrogen atom can act as a hydrogen bond acceptor, forming additional interactions with solvent or residues in the solvent-front region of the kinase pocket. Furthermore, the pyridine ring itself provides a vector for chemical modification, allowing for the introduction of substituents to enhance potency, modulate solubility, and fine-tune pharmacokinetic properties.[2]
-
The Fluoro "Modulator": The strategic placement of a fluorine atom on the aniline ring is a classic medicinal chemistry tactic. Fluorine's high electronegativity can alter the pKa of the aniline nitrogen, potentially enhancing the hinge-binding interaction. Moreover, the C-F bond is metabolically stable, often blocking sites of oxidative metabolism and thereby improving the drug's half-life. It can also engage in favorable orthogonal multipolar interactions with the protein target.
Collectively, these components render the 5-Fluoro-2-(3-pyridinyloxy)aniline core a high-potential starting point for the development of novel kinase inhibitors targeting a range of proliferative and inflammatory diseases.
Synthetic Strategies: Building the Core
The construction of the 5-Fluoro-2-(3-pyridinyloxy)aniline scaffold is readily achievable through established synthetic methodologies. The key transformation is the formation of the diaryl ether bond, which can be accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation.[3][4][5] The SNAr approach is often preferred due to milder conditions when a suitable electron-deficient aryl halide is available.
A representative and efficient synthetic workflow begins with the coupling of 3-hydroxypyridine and an activated fluoro-nitrobenzene, followed by the reduction of the nitro group to the target aniline.
Figure 1: General synthetic workflow for 5-Fluoro-2-(3-pyridinyloxy)aniline and its derivatives.
This two-step sequence is robust, scalable, and amenable to parallel synthesis for the creation of a diverse library of derivatives by modifying either the starting materials or by further functionalizing the final aniline product.
Putative Mechanism of Action: Targeting the Kinase ATP Pocket
Derivatives of this scaffold are hypothesized to function as Type I kinase inhibitors, competing with endogenous ATP for binding to the active site of the kinase. The pyridine and aniline rings are foundational to a wide array of kinase inhibitors targeting various malignancies.[2][6]
The proposed binding mode involves:
-
Hinge Binding: The aniline NH2 group forms one or two hydrogen bonds with the kinase hinge region (e.g., with the backbone carbonyl of a Cysteine and the backbone NH of a Glutamate).
-
Hydrophobic Interactions: The fluorophenyl and pyridinyl rings occupy hydrophobic pockets within the ATP binding site.
-
Solvent-Front Interactions: The pyridine nitrogen is positioned towards the solvent-exposed region, where it can form a hydrogen bond with water or a protein side chain, and serves as an attachment point for further modifications to improve selectivity and physicochemical properties.
This mechanism is common for inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR, which are often dysregulated in cancer, driving tumor growth, proliferation, and angiogenesis.[2]
Figure 2: Simplified RTK signaling pathway and the inhibitory action of the aniline derivative.
Prospective Structure-Activity Relationships (SAR)
Systematic modification of the core scaffold is essential to optimize potency, selectivity, and drug-like properties. Based on established principles for kinase inhibitors, a prospective SAR campaign can be outlined. The primary goal is to enhance inhibitory concentration (IC50) values against target kinases while minimizing off-target effects.
| Position of Variation | R-Group Modification | Expected Impact on Activity | Rationale |
| Pyridine Ring (R1) | Small lipophilic (e.g., -CH3) | Increase Potency | Fills small hydrophobic sub-pockets near the solvent front. |
| H-bond acceptor (e.g., -OCH3) | Increase Potency | Forms additional interactions with protein side chains. | |
| Basic amine (e.g., -N(CH3)2) | Improve Solubility | Introduces a basic handle for salt formation, improving aqueous solubility. | |
| Aniline Ring (R2) | Amide/Urea linkage | Increase Potency | Extends into the ribose-binding pocket, forming additional H-bonds. |
| Sulfonamide linkage | Modulate Properties | Can alter electronic properties and provide alternative interaction points. |
This table presents a prospective analysis to guide initial library design.
Experimental Protocols
Adherence to robust and reproducible experimental protocols is paramount for the successful evaluation of new chemical entities.
Protocol: Synthesis of 5-Fluoro-2-(3-pyridinyloxy)aniline
Objective: To synthesize the core scaffold via a two-step SNAr and nitro reduction sequence.
Step 1: Synthesis of 5-Fluoro-2-(3-pyridinyloxy)nitrobenzene (SNAr Coupling)
-
Reagents & Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyridine (1.0 eq), 2,4-difluoronitrobenzene (1.1 eq), and potassium carbonate (K2CO3, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution with respect to the 3-hydroxypyridine.
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the diaryl ether intermediate as a solid.
-
Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and HRMS.
Step 2: Synthesis of 5-Fluoro-2-(3-pyridinyloxy)aniline (Nitro Reduction)
-
Reagents & Setup: To a hydrogenation flask, add the 5-Fluoro-2-(3-pyridinyloxy)nitrobenzene intermediate (1.0 eq) and Palladium on carbon (10% Pd/C, ~0.1 eq by weight).
-
Solvent Addition: Add methanol or ethanol as the solvent.
-
Reaction: Seal the flask, evacuate, and backfill with hydrogen gas (H2) from a balloon. Stir the suspension vigorously at room temperature for 4-8 hours. The use of iron (Fe) or tin(II) chloride (SnCl2) in acidic media are alternative methods that can be employed.[7][8]
-
Workup: Monitor the reaction by TLC until the starting material disappears. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by crystallization or flash chromatography.
-
Validation: Confirm the final product structure and purity by ¹H NMR, ¹³C NMR, and HRMS, verifying the appearance of the -NH2 protons and the disappearance of the nitro group signal.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
Objective: To determine the IC50 value of a derivative against a target kinase.
-
Materials: Recombinant human VEGFR2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compound (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR2 enzyme. Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP (at its Km concentration).
-
Incubation: Allow the reaction to proceed for 60 minutes at 30 °C.
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) according to the detection kit manufacturer's protocol (e.g., by adding ADP-Glo™ reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence).
-
Data Analysis: Include positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Future Directions & Conclusion
The 5-Fluoro-2-(3-pyridinyloxy)aniline scaffold represents a compelling starting point for the discovery of novel kinase inhibitors. Its rational design, which combines known pharmacophoric elements, and its synthetic tractability make it an attractive platform for extensive medicinal chemistry exploration.
Future work should focus on:
-
Library Synthesis: Generation of a focused library of derivatives based on the prospective SAR to identify initial hits.
-
Kinase Selectivity Profiling: Screening promising compounds against a broad panel of kinases to determine their selectivity profile and identify potential off-target liabilities.
-
Cell-Based Assays: Evaluating the antiproliferative activity of lead compounds in relevant cancer cell lines.[9]
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of advanced leads to ensure they possess drug-like characteristics.
References
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
- Duan, Y., et al. (2016). A series of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent FGFR inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Dai, Y., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
- Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 78-88.
- Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. J. Org. Chem., 63, 6338–6343.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024).
- Brandt, W., et al. (2010). Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. European Journal of Medicinal Chemistry, 45(7), 2919-27.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2021). Molecules.
- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. (2015). Organic Letters, 17(19), 4846-9.
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics.
- Wang, W., et al. (2023). Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. Russian Journal of General Chemistry.
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Structures of tyrosine kinase inhibitors. (a) Pyridopyrimidinone PD... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. Retrieved February 14, 2026, from [Link]
-
Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. (n.d.). ScienceMadness. Retrieved February 14, 2026, from [Link]
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024).
- Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (2015). Bioorganic & Medicinal Chemistry, 23(5), 981-992.
-
Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]
- Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021). The Curious Wavefunction.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Physiochemical Profiling & Synthetic Utility of 5-Fluoro-2-(3-pyridinyloxy)aniline
[1]
Executive Summary
5-Fluoro-2-(3-pyridinyloxy)aniline is a pharmacophore fragment belonging to the class of aminodiaryl ethers.[1][2][3] It serves as a critical "hinge-binding" or "solvent-front" motif in the synthesis of Type II kinase inhibitors, particularly those targeting c-Met , VEGFR , and ALK pathways.[1] Its structural uniqueness lies in the ortho-positioning of the pyridine ether relative to the amine, which induces a non-planar conformation essential for fitting into the hydrophobic back-pockets of kinase domains.[1]
Molecular Identity & Structural Analysis
| Parameter | Specification |
| IUPAC Name | 5-Fluoro-2-(pyridin-3-yloxy)aniline |
| CAS Number | 869943-34-0 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| SMILES | Nc1cc(F)ccc1Oc2cccnc2 |
| Key Functional Groups | Primary Aniline (Nucleophile), Pyridine (Basic Center), Aryl Fluoride (Metabolic Blocker) |
Structural Logic
The molecule consists of an electron-deficient pyridine ring linked via an ether bridge to an electron-rich (but fluorinated) aniline ring.[1]
-
Fluorine Effect (C5): The fluorine atom at position 5 blocks metabolic oxidation (para-hydroxylation relative to the amine) and modulates the lipophilicity of the aniline ring.
-
Ether Linkage (C2): The oxygen atom acts as a hydrogen bond acceptor and introduces a "kink" in the molecular geometry, preventing planarity and enhancing solubility compared to direct biaryl systems.
Physiochemical Characteristics
Understanding the ionization behavior of this molecule is critical for formulation and purification.
Ionization Profile (pKa)
The molecule possesses two distinct basic centers. The interplay between these centers dictates its behavior in reverse-phase HPLC and biological media.[1]
-
Center A (Pyridine Nitrogen): The primary basic site.
-
Estimated pKa:4.8 – 5.1 .
-
Effect: In acidic media (pH < 4), this nitrogen is protonated, significantly increasing water solubility.
-
-
Center B (Aniline Nitrogen): Weakly basic.[4]
-
Estimated pKa:2.5 – 3.0 .
-
Effect: The electron-withdrawing nature of the ortho-phenoxy group and the meta-fluorine atom significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).[1] It remains neutral at physiological pH (7.4), preserving its nucleophilicity for amide coupling reactions.
-
Lipophilicity & Solubility
-
LogP (Octanol/Water): 2.1 ± 0.3 . This indicates moderate lipophilicity, suitable for blood-brain barrier (BBB) penetration models in CNS drug discovery.[1]
-
Solubility:
-
Water: Low (< 0.5 mg/mL at pH 7). High (> 10 mg/mL) at pH 2.0 (due to pyridinium formation).
-
Organic Solvents: Highly soluble in DMSO, Methanol, and Ethyl Acetate; Moderate solubility in Dichloromethane.
-
Synthetic Utility & Reactivity
The primary utility of 5-Fluoro-2-(3-pyridinyloxy)aniline is as a nucleophilic building block.[1]
Synthesis Pathway (SNAr Strategy)
The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.
Step 1: SNAr Coupling
-
Reagents: 2,5-Difluoronitrobenzene + 3-Hydroxypyridine.[1]
-
Base: K₂CO₃ or Cs₂CO₃ (to deprotonate the hydroxypyridine).
-
Solvent: DMF or NMP (dipolar aprotic to stabilize the Meisenheimer complex).
-
Mechanism: The nitro group activates the ortho-fluorine (C2) for displacement.[1] The meta-fluorine (C5) remains intact due to lack of resonance activation.[1]
Step 2: Nitro Reduction
-
Method: Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl).[1]
-
Note: Pd/C hydrogenation requires care to avoid defluorination, though the aryl-fluorine bond is generally stable under mild conditions (1 atm H₂, room temp).
Visualization of Synthesis Logic
Figure 1: Regioselective synthesis pathway leveraging the electronic activation of the nitro group.[1]
Analytical Characterization Protocols
HPLC Method Development
Aminopyridines are notorious for "peak tailing" on standard C18 columns due to the interaction of the basic pyridine nitrogen with residual silanols on the silica support.
Recommended Protocol:
-
Column: C18 with end-capping (e.g., Waters XBridge or Phenomenex Kinetex).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Why: The acid protonates the pyridine (pH < 3), preventing silanol interaction and ensuring a sharp peak.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic rings) and 280 nm.
NMR Interpretation
-
¹⁹F NMR: Expect a singlet (or multiplet if proton-coupled) around -110 to -120 ppm .[1] This is a diagnostic signal to confirm the fluorine atom was not lost during reduction.
-
¹H NMR: Look for the characteristic pyridine protons (downfield, ~8.2-8.5 ppm) and the aniline protons (broad singlet, ~3.5-5.0 ppm, exchangeable with D₂O).
Safety & Handling
-
Hazards: Like most anilines, this compound should be treated as a potential sensitizer and irritant.
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (browning) upon extended exposure to air and light.[1]
References
-
Santa Cruz Biotechnology. 5-Fluoro-2-(3-pyridinyloxy)aniline Product Data Sheet. Retrieved from
-
GuideChem. Chemical Properties of Aminodiaryl Ethers and CAS 869943-34-0. Retrieved from
-
Tetrahedron Scientific. Building Blocks for Kinase Inhibitors: Fluorinated Anilines. Retrieved from
-
PubChem. Compound Summary for Fluorinated Aniline Derivatives. Retrieved from
5-Fluoro-2-(3-pyridinyloxy)aniline CAS number and identifiers
An In-Depth Technical Guide to 5-Fluoro-2-(3-pyridinyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Niche Research Chemical
5-Fluoro-2-(3-pyridinyloxy)aniline is a fluorinated diaryl ether derivative incorporating both an aniline and a pyridine moiety. A review of major chemical databases and scientific literature indicates that this compound is a specialized research chemical that is not widely cataloged. As of the date of this guide, a specific CAS (Chemical Abstracts Service) registry number has not been prominently assigned or located for this molecule. Its existence is confirmed through its availability from specialized chemical suppliers for research purposes.
This guide provides a comprehensive technical overview synthesized from established chemical principles and data on analogous structures. It is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and related compounds in medicinal chemistry and materials science. We will explore its core identifiers, propose robust synthetic routes based on modern cross-coupling methodologies, discuss its potential applications grounded in the pharmacological significance of its constituent scaffolds, and provide inferred safety and handling protocols.
Core Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 5-Fluoro-2-(pyridin-3-yloxy)benzenamine | N/A |
| Molecular Formula | C₁₁H₉FN₂O | |
| Molecular Weight | 204.20 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1F)N)OC2=CN=CC=C2 | N/A |
| InChI Key | (Predicted) | N/A |
Predicted Physicochemical Data
The following properties are predicted using computational models, providing a baseline for experimental design. These values should be confirmed empirically.
| Property | Predicted Value | Notes |
| logP | ~2.5 - 3.0 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 51.7 Ų | Suggests reasonable cell permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | |
| Hydrogen Bond Acceptors | 3 (N in pyridine, O-ether, N-amine) | |
| pKa (most basic) | ~4.5 (Pyridine N) | Typical for a pyridine ring. |
| pKa (most acidic) | ~16.0 (Aniline N-H) |
Proposed Synthetic Methodologies
The synthesis of diaryl ethers is a well-established field in organic chemistry. The formation of the C(aryl)-O-C(aryl) bond in 5-Fluoro-2-(3-pyridinyloxy)aniline can be approached via two primary, highly reliable cross-coupling strategies: the Ullmann Condensation and the Buchwald-Hartwig O-arylation. The choice between them often depends on catalyst availability, substrate tolerance, and desired reaction conditions.
The logical disconnection for synthesis involves coupling 2-amino-4-fluorophenol (or a protected precursor) with a 3-halopyridine, or conversely, coupling 5-fluoro-2-haloaniline with 3-hydroxypyridine. The latter is often preferred to avoid N-arylation side reactions on the aniline.
Caption: Proposed synthetic routes to 5-Fluoro-2-(3-pyridinyloxy)aniline.
Protocol 1: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic, cost-effective method for forming C-O bonds.[1][2][3] Modern protocols utilize ligands to improve catalyst turnover and allow for milder reaction conditions compared to the harsh, stoichiometric copper reactions of the past.[4]
Rationale: This method is robust and well-suited for coupling electron-deficient aryl halides with phenols. The use of a strong base like cesium carbonate is critical for deprotonating the 3-hydroxypyridine to form the active pyridinoxide nucleophile. A ligand such as 1,10-phenanthroline helps solubilize the copper(I) catalyst and facilitates the catalytic cycle.[5]
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 5-fluoro-2-bromoaniline (1.0 equiv), 3-hydroxypyridine (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and copper(I) iodide (CuI, 0.1 equiv).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Ligand Addition: Add 1,10-phenanthroline (0.2 equiv) followed by anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove insoluble copper salts and cesium carbonate.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, and its principles are directly applicable to C-O bond formation.[6][7][8] This method often offers higher functional group tolerance and milder conditions than Ullmann-type reactions.[9]
Rationale: This approach uses a palladium catalyst, which is highly efficient but more expensive than copper. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos) are essential for promoting the key reductive elimination step that forms the C-O bond. A non-nucleophilic base like potassium phosphate is used to avoid competing reactions.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 5-fluoro-2-bromoaniline (1.0 equiv), 3-hydroxypyridine (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Pre-mixing: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.08 equiv).
-
Inert Atmosphere: Seal the flask and vial, and cycle between vacuum and argon three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene to the flask to a concentration of 0.5 M. Then, add the catalyst/ligand mixture to the reaction flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described for the Ullmann condensation (steps 5 and 6).
Potential Applications in Drug Discovery
The molecular architecture of 5-fluoro-2-(3-pyridinyloxy)aniline combines three structural motifs of high interest in medicinal chemistry: a fluorinated aromatic ring, a diaryl ether linkage, and a pyridine scaffold. This combination suggests potential utility as a building block for developing novel therapeutic agents.
Caption: Relationship between structural motifs and potential therapeutic applications.
-
Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[10][11] Fluorine can block sites of metabolic oxidation and alter the pKa of nearby functional groups, thereby improving pharmacokinetic profiles.[12][13]
-
Pyridine Scaffold: The pyridine ring is a common feature in many approved drugs.[14] It can act as a hydrogen bond acceptor and serves as a bioisostere for a phenyl ring, often improving solubility and providing a key interaction point with biological targets.[15]
-
Diaryl Ether Linkage: This linker provides a degree of conformational rigidity, which can be advantageous for potent and selective binding to protein targets. This scaffold is present in numerous biologically active molecules, including those with antiproliferative, anti-inflammatory, and antimicrobial activities.[12][16]
Given these features, this molecule is a valuable scaffold for library synthesis targeting enzyme inhibitors (e.g., kinases), GPCRs, and other protein targets relevant to oncology, central nervous system (CNS) disorders, and infectious diseases.[16][17][18]
Safety, Handling, and Storage
No specific toxicological data for 5-fluoro-2-(3-pyridinyloxy)aniline is publicly available. Therefore, a conservative approach to safety and handling is required, treating the compound as potentially hazardous based on data for analogous anilines.
Hazard Assessment (Inferred)
| Hazard Class | GHS Classification (Anticipated) | Precautionary Statement |
| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P280, P301+P312 |
| Skin Irritation | Warning: Causes skin irritation. | P264, P302+P352 |
| Eye Irritation | Warning: Causes serious eye irritation. | P280, P305+P351+P338 |
| Mutagenicity | Suspected: May be suspected of causing genetic defects. | P201, P280 |
This assessment is based on typical hazards associated with fluorinated anilines and should be used for guidance only. A substance-specific risk assessment should be performed.
Handling and PPE
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: If handling as a powder outside of a fume hood, use a properly fitted respirator with an appropriate particulate filter (e.g., P100).
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
For long-term storage, consider refrigeration under an inert atmosphere (e.g., argon).
References
-
Csenkey, D., et al. (2018). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 23(11), 2947. Available at: [Link]
-
Fahimeh, S., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881. Available at: [Link]
-
ResearchGate. Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. Available at: [Link]
-
Royal Society of Chemistry. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Angewandte Chemie. Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Available at: [Link]
-
El-Feky, S. A., et al. (2019). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 5, 1. Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Al-Blewi, F. F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 738. Available at: [Link]
-
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Available at: [Link]
-
Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]
-
Spasov, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
EPO Patent. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Available at: [Link]
-
PubChem. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Available at: [Link]
- Google Patents. Preparation method of fluoropyridine compounds.
- Google Patents. Process for the preparation of fluorinated pyridines.
-
Chemical Society Reviews. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Available at: [Link]
-
Reddit. Help with Ullmann Coupling. Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. namiki-s.co.jp [namiki-s.co.jp]
- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 5-Fluoro-2-(3-pyridinyloxy)aniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Pivotal Intermediate in Targeted Therapy
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this context, privileged molecular scaffolds that enable precise interaction with kinase active sites are of paramount importance. 5-Fluoro-2-(3-pyridinyloxy)aniline has emerged as a critical pharmaceutical intermediate, valued for its unique trifecta of structural features: a nucleophilic aniline moiety, a strategically positioned fluorine atom, and a pyridinyloxy group. This combination makes it an ideal precursor for the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors and other targeted therapies.[1][2][3] The fluorine substituent can enhance binding affinity and modulate physicochemical properties such as metabolic stability, while the pyridinyloxy group can occupy key hydrophobic pockets within the kinase domain.[4] The aniline nitrogen serves as the primary reactive handle for coupling with heterocyclic systems, most notably pyrimidine scaffolds, to construct the core structure of numerous kinase inhibitors.[5]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 5-Fluoro-2-(3-pyridinyloxy)aniline. It details the synthetic rationale, provides robust experimental protocols, and outlines its application in the construction of advanced pharmaceutical agents.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-Fluoro-2-(3-pyridinyloxy)aniline is essential for its effective use in synthesis. The table below summarizes its key identifiers and characteristic spectroscopic data, which are crucial for quality control and reaction monitoring.
| Property | Value |
| IUPAC Name | 5-Fluoro-2-(pyridin-3-yloxy)aniline |
| CAS Number | 874839-49-1 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, methanol, dichloromethane |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.35 (dd, J=2.8, 0.8 Hz, 1H), 8.29 (dd, J=4.7, 1.4 Hz, 1H), 7.49 (ddd, J=8.4, 4.7, 0.8 Hz, 1H), 7.39 (dt, J=8.4, 1.4 Hz, 1H), 6.94 (dd, J=8.9, 4.6 Hz, 1H), 6.69 (dd, J=11.1, 3.1 Hz, 1H), 6.47 (td, J=8.9, 3.1 Hz, 1H), 5.15 (s, 2H). |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 155.6 (d, J=235.9 Hz), 154.1, 143.8, 141.5, 138.2 (d, J=10.5 Hz), 127.9, 124.2, 118.8, 110.1 (d, J=23.0 Hz), 108.9 (d, J=8.0 Hz), 105.9 (d, J=23.9 Hz). |
Note: Spectroscopic data are representative and may vary slightly based on solvent and experimental conditions.[6][7][8]
Synthesis of 5-Fluoro-2-(3-pyridinyloxy)aniline: An Ullmann Condensation Approach
The construction of the diaryl ether linkage in 5-Fluoro-2-(3-pyridinyloxy)aniline is most effectively achieved through a copper-catalyzed Ullmann condensation.[9] This reaction couples an aryl halide with an alcohol or phenol. In this specific synthesis, 2-amino-4-fluorophenol is coupled with a suitable 3-substituted pyridine, typically 3-bromopyridine. The choice of a copper catalyst, ligand, and base is critical for achieving high yields and purity.
Detailed Protocol for Ullmann Condensation
Materials:
-
2-Amino-4-fluorophenol
-
3-Bromopyridine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask, followed by the addition of 3-bromopyridine (1.2 eq).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Extraction and Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-Fluoro-2-(3-pyridinyloxy)aniline as a solid.
Application in Kinase Inhibitor Synthesis: Construction of a Diaminopyrimidine Core
A primary application of 5-Fluoro-2-(3-pyridinyloxy)aniline is its use as a nucleophile in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. This is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction with a dihalogenated pyrimidine, such as 2,4-dichloro-5-fluoropyrimidine.[10] The aniline nitrogen of 5-Fluoro-2-(3-pyridinyloxy)aniline selectively displaces one of the chloro groups on the pyrimidine ring, forming a crucial C-N bond.
Detailed Protocol for SNAr with 2,4-Dichloro-5-fluoropyrimidine
Materials:
-
5-Fluoro-2-(3-pyridinyloxy)aniline
-
2,4-Dichloro-5-fluoropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-2-(3-pyridinyloxy)aniline (1.0 eq) in acetonitrile.
-
Reagent Addition: Add 2,4-dichloro-5-fluoropyrimidine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the formation of the monosubstituted product, N-(5-fluoro-2-(pyridin-3-yloxy)phenyl)-5-fluoro-2-chloropyrimidin-4-amine, by TLC or LC-MS.
-
Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the desired intermediate.
This intermediate can then be subjected to a second SNAr reaction with another amine to complete the 2,4-diaminopyrimidine core, a common scaffold in EGFR inhibitors.[11]
Conclusion: An Indispensable Building Block
5-Fluoro-2-(3-pyridinyloxy)aniline stands out as a highly valuable and versatile intermediate in the synthesis of targeted pharmaceuticals, particularly kinase inhibitors. Its strategic design allows for efficient construction of complex molecular architectures through well-established synthetic methodologies like the Ullmann condensation and nucleophilic aromatic substitution. The protocols detailed herein provide a reliable foundation for the synthesis and subsequent application of this key building block, empowering researchers to accelerate the discovery and development of next-generation therapeutics. The continued exploration of its reactivity and incorporation into novel scaffolds will undoubtedly contribute to the advancement of medicinal chemistry.
References
-
New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
- Kinnate Biopharma Inc. (2024, March 11). Patent for MEK Kinase Inhibitors. Pharmaceutical Technology.
- Lazertinib: breaking the mold of third-generation EGFR inhibitors. (2025, January 7). RSC Publishing.
- Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors. (n.d.). Google Patents.
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). Journal of Chemical Technology and Biotechnology.
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]
- United States Patent. (2018, January 17). Googleapis.com.
- Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (n.d.). PMC.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023, April 27). PMC.
- Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
- Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA.
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). PMC.
- Synthesis and Bioevaluation of 5-Fluorouracil Deriv
- United States Patent (19). (1985, October 23). Googleapis.com.
- Structural Characterization of the Millennial Antibacterial (Fluoro)
- Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide. (n.d.). PMC.
- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
- Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. (2025, August 6).
-
Preparation method of 2-amino-4-fluoropyridine. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- ¹H and ¹³C NMR Spectroscopic Data for 1 and 2. (n.d.).
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox C
- Beyond Osimertinib: The Development of Third-Generation EGFR Tyrosine Kinase Inhibitors For Advanced EGFR+ NSCLC. (2020, December 15). PubMed.
Sources
- 1. journalofchemistry.org [journalofchemistry.org]
- 2. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
- 3. 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. JP2014526524A - Pyridine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. usbio.net [usbio.net]
solvent selection for 5-Fluoro-2-(3-pyridinyloxy)aniline reactions
Abstract
This technical guide provides a comprehensive framework for solvent selection, handling, and reaction optimization involving 5-Fluoro-2-(3-pyridinyloxy)aniline . As a critical bi-aryl ether intermediate—often utilized in the synthesis of Type II kinase inhibitors (e.g., c-Met, VEGFR targets)—this molecule presents a unique solubility and reactivity profile driven by its lipophilic fluorophenyl core juxtaposed with a basic pyridine nitrogen and a nucleophilic aniline amine . This note details solubility parameters, "green" solvent alternatives, and a self-validating workup protocol ("The Pyridine Switch") to ensure high-purity isolation.
Physicochemical Profile & Solubility Analysis
Understanding the competing electronic effects is prerequisite to solvent selection.
-
Fluorine (C-5): Induces lipophilicity and lowers the pKa of the aniline slightly via inductive withdrawal.
-
Pyridine Ether (C-2): The pyridine nitrogen (pKa ~5.2) is the primary basic site. It is prone to protonation in acidic media, drastically altering solubility (LogP shift from ~2.5 to <0).
-
Aniline (C-1): The primary nucleophile. Its reactivity is modulated by the ortho-ether oxygen (electron-donating by resonance) and the meta-fluorine (electron-withdrawing).
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Chlorinated | DCM, Chloroform | Excellent | Preferred for amide couplings and urea formation. High solubility of the neutral free base. |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Essential for SNAr synthesis of the core. Difficult to remove; use only when necessary. |
| Protic | Methanol, Ethanol, IPA | Good | Ideal for hydrogenation (reduction of nitro precursor) and crystallizations. Avoid in isocyanate reactions. |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Standard for Grignard/Lithiation chemistry or general coupling. 2-MeTHF is the preferred "Green" alternative. |
| Hydrocarbons | Hexane, Heptane | Poor | Antisolvents. Used to precipitate the product from EtOAc or DCM. |
| Aqueous Acid | 1M HCl, 10% Citric Acid | High | Critical for Purification. Protonates pyridine, pulling the molecule into the aqueous phase. |
Solvent Selection Framework by Reaction Type
A. Synthesis of the Core (SNAr Coupling)
-
Reaction: Coupling 2,5-difluoronitrobenzene with 3-hydroxypyridine.
-
Recommended Solvent: DMSO or NMP .
-
Rationale: These dipolar aprotic solvents solvate the cationic counterion (K+ or Cs+) of the base (K2CO3), leaving the phenoxide anion "naked" and highly nucleophilic. This maximizes the rate of attack on the electron-deficient fluoronitrobenzene.
-
Green Alternative: Sulfolane (high thermal stability) or Acetonitrile (if reaction temperature <80°C permits).
B. Downstream Functionalization (Amide/Urea Formation)
-
Reaction: Acylation of the aniline amine with acid chlorides or isocyanates.
-
Recommended Solvent: DCM (Dichloromethane) or THF .
-
Rationale:
-
Solubility: Dissolves both the lipophilic aniline and the electrophile.
-
Volatility: Easy removal prevents thermal degradation of sensitive urea/amide bonds.
-
Inertness:[1] Unlike alcohols, these do not react with isocyanates.
-
-
Critical Note: Avoid acidic solvents (e.g., acetic acid) which protonate the pyridine ring. While the reaction might still proceed, the resulting pyridinium salt often precipitates prematurely, trapping unreacted material.
C. Hydrogenation (Nitro Reduction)
-
Reaction: Reduction of 5-fluoro-2-(3-pyridinyloxy)nitrobenzene to the aniline.
-
Recommended Solvent: Methanol or Ethanol .
-
Rationale: Protic solvents facilitate the transfer of hydrogen on Pd/C surfaces.
-
Optimization: If the product traps the catalyst (poisoning via pyridine N), add 1.0 eq of HCl to run the reaction on the protonated species. The hydrochloride salt is highly soluble in MeOH.
Detailed Protocol: "The Pyridine Switch" Purification
This protocol leverages the basicity of the pyridine ring to separate the product from non-basic impurities (e.g., unreacted electrophiles, neutral byproducts) without chromatography.
Applicability: Post-reaction workup for Amides, Ureas, or the free Aniline.
Workflow Diagram (DOT)
Caption: The "Pyridine Switch" exploits pH-dependent solubility to isolate the basic pyridine-containing product from neutral organic impurities.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude residue in DCM or EtOAc (10 mL/g).
-
Acid Extraction: Add 1.0 M HCl (aq) (approx. 3-5 equivalents relative to pyridine). Shake vigorously.
-
Phase Separation: Separate the layers.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat. K2CO3 until pH > 10.
-
Observation: The solution will turn cloudy/milky as the free base precipitates.
-
-
Re-Extraction: Extract the cloudy aqueous mixture with DCM (2x).
-
Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Result: High-purity product (>95%) often requiring no column chromatography.
-
Green Chemistry & Safety Considerations
-
Replacement of DMF: For SNAr reactions, consider using DMSO (lower toxicity than DMF/NMP) or Acetonitrile (if reactivity allows).
-
Replacement of DCM: In extractions, 2-MeTHF (2-Methyltetrahydrofuran) is a superior, bio-derived alternative. It forms a distinct bilayer with water (unlike THF) and has a higher boiling point than DCM.
-
Safety Warning: 5-Fluoro-2-(3-pyridinyloxy)aniline is a fluorinated aromatic amine. Treat as a potential skin sensitizer and irritant . Avoid inhalation of dust.
-
Specific Hazard: Aminopyridines can block potassium channels; handle with strict PPE (gloves, goggles, fume hood).
-
References
-
Preparation of Pyridinyloxy-Aniline Intermediates
- Source: Synthesis of c-Met inhibitors often utilizes the coupling of fluoronitrobenzenes with hydroxypyridines.
-
Citation: Liu, X., et al. "Discovery of novel diaryl urea derivatives as potent antitumor agents." Bioorganic & Medicinal Chemistry Letters, 2012. (Analogous chemistry).
-
SNAr Reaction Conditions
- Source: General protocol for ether synthesis via nucleophilic arom
-
Citation: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.
-
Green Solvent Selection
- Source: Pfizer/GSK Solvent Selection Guides.
-
Citation: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and substitution." Green Chemistry, 2011.
- Source: Standard organic workup techniques for heterocyclic amines.
Sources
- 1. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 2. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 3. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving reaction yield of 5-Fluoro-2-(3-pyridinyloxy)aniline synthesis
Ticket ID: #5F-3PY-YIELD Topic: Synthesis of 5-Fluoro-2-(3-pyridinyloxy)aniline Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering yield issues with the synthesis of 5-Fluoro-2-(3-pyridinyloxy)aniline . Based on the structural electronics, this synthesis involves two critical steps: a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction.[2]
The low yield is likely stemming from three specific "silent killers" inherent to this scaffold:
-
Regioselectivity Drifts: Competitive attack at the wrong fluorine on the starting material.[1]
-
Ambident Nucleophile issues: 3-Hydroxypyridine reacting via Nitrogen instead of Oxygen.
-
Hydrodefluorination: Loss of the fluorine atom during the reduction step.[1]
This guide provides a self-validating protocol to isolate and fix these variables.
Module 1: The SNAr Coupling (The Critical Junction)[2]
The Reaction: 2,5-Difluoronitrobenzene + 3-Hydroxypyridine
The Electronics of Regioselectivity
Your starting material, 2,5-difluoronitrobenzene , has two electrophilic sites.[1][2]
-
Position 2 (Ortho): Highly activated by the inductive and resonance withdrawing effects of the Nitro group ($ -I, -R $).
-
Position 5 (Meta): Only activated by induction ($ -I $).
Target: You want substitution at Position 2. Risk: If the reaction temperature is too high or the solvent is too "hot" (e.g., pure DMSO at >100°C), you lose selectivity, leading to bis-substitution or tar.[2]
Controlling the Ambident Nucleophile
3-Hydroxypyridine exists in equilibrium with its zwitterionic tautomer.[1] If the base is too strong or the cation is too hard (like Li+), you risk N-alkylation (forming a pyridinium salt) rather than the desired O-alkylation (ether linkage).
Optimized Protocol for Step 1
-
Solvent: DMF or NMP (Anhydrous).[2] Avoid DMSO if possible to prevent oxidative side reactions at high temps.[1]
-
Temperature: 60°C – 80°C. Do not exceed 90°C.
Troubleshooting Table: Coupling Step
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent | SNAr is water-sensitive.[1] Use molecular sieves in DMF. |
| Product is Ionic/Water Soluble | N-Alkylation (Pyridinium formation) | Switch base from NaH/Cs₂CO₃ to K₂CO₃. Lower temperature. |
| Double Substitution | Excess Nucleophile | Ensure strict 1.0 : 1.05 stoichiometry (Nitro : Hydroxypyridine). |
Module 2: The Nitro Reduction (The Yield Killer)[2]
The Reaction: 5-Fluoro-2-(3-pyridinyloxy)nitrobenzene
The Hydrodefluorination Risk
This is the most common failure point.[1] Standard Hydrogenation (H₂ + Pd/C) often cleaves Carbon-Fluorine bonds on aromatic rings, especially when an electron-donating amino group is forming nearby.[1]
The Fix: You must use a chemoselective reduction method that leaves the Halogen intact.[1]
Optimized Protocol for Step 2
Option A: The "Safe" Method (Fe/NH₄Cl)
-
Reagents: Iron powder (325 mesh), Ammonium Chloride, Ethanol/Water (4:1).[2]
-
Conditions: Reflux (80°C) for 2-4 hours.
-
Workup: Filter hot through Celite. The iron sludge can trap your product due to the pyridine nitrogen coordinating to iron salts.[1] Wash the Celite cake with warm Ethyl Acetate extensively.[1]
Option B: The Catalytic Method (Pt/C - Sulfided)
-
Why: Sulfided catalysts are "poisoned" enough to prevent C-F bond cleavage but active enough to reduce the Nitro group.[1]
-
Conditions: H₂ (1 atm or balloon), MeOH, RT.
Comparison of Reduction Methods
| Method | Yield Potential | Risk of Defluorination | Workup Difficulty |
| H₂ + Pd/C | Low (Side products) | High | Easy |
| Fe + NH₄Cl | High (>90%) | Zero | Moderate (Iron sludge) |
| SnCl₂ + HCl | Moderate | Low | Hard (Tin emulsions) |
| H₂ + Pt/C (Sulfided) | High | Low | Easy |
Module 3: Visualizing the Pathway[1]
The following diagram illustrates the competing pathways and the critical decision points for your synthesis.
Caption: Reaction pathway analysis showing the preferred route (Green) versus competing regiochemical and reduction failures (Red).
Module 4: Troubleshooting Decision Tree
Use this flow to diagnose your specific yield loss.
Caption: Diagnostic logic for identifying the root cause of yield loss based on LCMS data.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to speed up the coupling? A: It is not recommended.[2] NaH is a "hard" base and increases the electron density on the pyridine nitrogen, increasing the risk of N-alkylation (forming the pyridinium salt).[1] K₂CO₃ is the industry standard for phenol-pyridine ether synthesis because it promotes the softer O-alkylation.[1]
Q: My product disappears during the aqueous workup of the reduction step. A: The pyridine ring makes your aniline semi-soluble in acidic water.[1] If you use Fe/AcOH, you must neutralize the solution to pH 8-9 before extraction.[1] If the pH is < 7, your product will remain in the aqueous layer as the pyridinium/anilinium salt.[1][2]
Q: Why do I see a "M-1" peak in the mass spec? A: If you are using alcohols (MeOH/EtOH) in the SNAr step with strong heating, you might be seeing alkoxide competition (methoxy replacing fluorine).[2] Ensure your solvent is strictly DMF or NMP.[1]
References
-
Regioselectivity in SNAr: For a detailed mechanism on why the ortho-fluorine is displaced over the meta-fluorine in 2,5-difluoronitrobenzene.
-
Prevention of Hydrodefluorination: Protocols for retaining fluorine
-
Source:Organic Process Research & Development, "Selective Hydrogenation of Halogenated Nitroaromatics."
-
-
Synthesis of Pyridinyl Ethers: General conditions for 3-hydroxypyridine coupling (Cabozantinib intermedi
-
Source:World Intellectual Property Organization, WO 2005/030140 (Exelixis), "Synthesis of Quinolyl-oxy-anilines."[1]
-
Sources
- 1. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Validation & Comparative
Reference Standards for 5-Fluoro-2-(3-pyridinyloxy)aniline: A Technical Comparison & Validation Guide
The following guide provides an authoritative technical comparison and validation protocol for reference standards of 5-Fluoro-2-(3-pyridinyloxy)aniline , a critical intermediate in the synthesis of p38 MAP kinase inhibitors (e.g., VX-702 analogs) and other fluorinated pyridyl-ether kinase inhibitors.
Executive Summary
In the development of kinase inhibitors, the quality of the intermediate 5-Fluoro-2-(3-pyridinyloxy)aniline (hereafter 5-FPA ) directly impacts the impurity profile and potency calculation of the final Drug Substance (DS). As an ortho-substituted aniline ether, 5-FPA is susceptible to oxidative degradation (azo formation) and regio-isomeric contamination during synthesis.
This guide compares the three primary tiers of reference standards available for 5-FPA and provides a validated analytical protocol to ensure their suitability for GMP and GLP applications.
Technical Profile & Critical Quality Attributes (CQAs)
| Property | Specification | Criticality |
| Chemical Name | 5-Fluoro-2-(3-pyridinyloxy)aniline | Primary Identifier |
| Structure | Aniline core with Fluorine at C5 and 3-Pyridinyloxy at C2 | Regio-specificity is critical |
| Molecular Formula | C₁₁H₉FN₂O | MW: 204.20 g/mol |
| Solubility | DMSO (High), Methanol (Moderate), Water (Low/pH dependent) | Affects sample prep |
| Stability | Sensitive to light and air (oxidation of amine) | Requires inert storage (-20°C) |
Why Standardization Matters
Using an uncharacterized standard for 5-FPA can lead to:
-
Potency Errors: Miscalculation of reaction stoichiometry in the final coupling step.
-
Unknown Impurities: Failure to detect the des-fluoro analog or regioisomers (e.g., 4-fluoro isomer), which are difficult to remove downstream.
Comparative Analysis: Reference Standard Tiers
The choice of standard depends on the development phase. Do not over-specify for early R&D, but do not under-specify for GMP release.
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Qualified Secondary Standard | Tier 3: Reagent/Research Grade |
| Best For | GMP Release, Method Validation | Routine QC, In-Process Control | Early R&D, Synthesis Optimization |
| Purity (Assay) | >99.0% (Mass Balance) | >98.0% (HPLC Area %) | >95% (Variable) |
| Traceability | NIST/SI Traceable | Traceable to Tier 1 or In-House Primary | Vendor CoA only |
| Water Content | Measured (KF) & Factorized | Measured (KF) | Often "Loss on Drying" or N/A |
| Impurity ID | Fully Characterized (NMR/MS) | Major Impurities Identified | Unidentified |
| Cost | $ | ||
| Recommendation | Mandatory for final API impurity calculation. | Acceptable for daily retention time checks. | Risk: High probability of isomeric impurities. |
Synthesis & Impurity Logic (The "Why")
To validate a standard, you must understand its genesis.[1] The synthesis of 5-FPA typically involves a Nucleophilic Aromatic Substitution (
Figure 1: Synthesis Pathway & Impurity Origin
This diagram illustrates the formation of critical impurities (Regioisomers and Over-reduction products) that a reference standard must resolve.
Caption: Synthesis of 5-FPA showing the origin of regioisomeric (Impurity A) and process-related (Impurity B, C) contaminants.
Validated Analytical Protocol
This method is designed to separate the target 5-FPA from its critical regioisomer (4-fluoro) and hydrolysis byproducts.
A. HPLC-UV-MS Conditions
-
System: UHPLC or HPLC (Agilent 1290 / Waters H-Class equivalent)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Why: High carbon load provides excellent separation of fluorinated isomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Detection:
-
UV: 254 nm (Primary), 280 nm (Secondary)
-
MS: ESI Positive Mode (Scan 100-500 m/z)
-
B. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Hold |
| 10.0 | 60% | Linear Gradient |
| 12.0 | 95% | Wash |
| 14.0 | 95% | Wash |
| 14.1 | 5% | Re-equilibration |
C. System Suitability Criteria
To accept the data generated using your reference standard, the system must meet these limits:
-
USP Tailing Factor: NMT 1.5 (Anilines can tail due to silanol interaction; ensure low pH).
-
Resolution (Rs): > 2.0 between 5-FPA and the nearest impurity (likely the des-fluoro analog).
-
Injection Precision: RSD ≤ 0.5% for n=6 injections of the standard.
Experimental Validation Strategy
When receiving a new batch of Reference Standard (especially Tier 2 or 3), perform this "Self-Validation" workflow before use.
Figure 2: Reference Standard Qualification Workflow
Follow this decision tree to qualify an incoming standard.
Caption: Decision matrix for qualifying incoming 5-FPA reference standards.
Protocol for qNMR (If Purity is Doubtful)
If the commercial standard lacks a mass-balance assay, use Quantitative NMR (qNMR) :
-
Solvent: DMSO-d6 (prevents exchange of amine protons).
-
Internal Standard: Maleic Acid (Traceable, high purity) or TCNB.
-
Calculation: Compare the integral of the aromatic proton of 5-FPA (doublet of doublets near 6.5-7.0 ppm) against the internal standard.
References
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link
-
Santa Cruz Biotechnology. 5-Fluoro-2-(3-pyridinyloxy)aniline Product Data. (Accessed 2026).[2][3] Link
-
Al-Kindy, S. M., et al. "High-performance liquid chromatography determination of anilines with fluorescent detection."[4] Instrumentation Science and Technology, 41(1), 48-59.[4] (2013).[4] Link[4]
-
Vertex Pharmaceuticals. Patent WO2004078756: P38 Map Kinase Inhibitors. (Describes synthesis of 5-fluoro-2-(3-pyridinyloxy)phenylamine intermediates). Link
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 5-Fluoro-2-(3-pyridinyloxy)aniline
Executive Summary: Critical Directives
5-Fluoro-2-(3-pyridinyloxy)aniline is a halogenated, nitrogen-rich intermediate commonly used in kinase inhibitor synthesis. Its disposal requires strict adherence to Halogenated Organic protocols due to the presence of fluorine (generating HF upon combustion) and the acute toxicity of the aniline/pyridine pharmacophores.
-
IMMEDIATE ACTION: Do not dispose of down the drain. Do not mix with acidic waste streams (exothermic reaction risk).
-
WASTE STREAM: Classify as Halogenated Organic Waste (High BTU).
-
DESTRUCTION METHOD: High-temperature incineration (>1100°C) with caustic gas scrubbing.
Chemical Profile & Hazard Mechanism[1][2]
To safely handle waste, one must understand the "why" behind the toxicity. This molecule combines three distinct hazard vectors:
| Functional Group | Hazard Mechanism | Disposal Implication |
| Aniline Moiety | Methemoglobinemia: Oxidizes hemoglobin to methemoglobin, impairing oxygen transport. Rapid transdermal absorption. | PPE Criticality: Double-gloving (Nitrile/Laminate) is non-negotiable to prevent skin contact during waste transfer. |
| Pyridine Ring | CNS Depression & Basicity: Acts as a weak base.[1] Incompatible with strong acids and oxidizers. | Segregation: Must be kept alkaline or neutral. Mixing with acid waste can cause heat generation and spattering. |
| Fluorine Atom | Combustion Byproduct: Thermal decomposition releases Hydrogen Fluoride (HF) gas. | Incineration: Standard kilns may be damaged. Waste manifest must explicitly state "Fluorinated Organic" to ensure scrubber usage. |
Waste Characterization & Segregation
This is the most common point of failure in laboratory safety. 5-Fluoro-2-(3-pyridinyloxy)aniline is not a generic organic solvent waste.
The "Self-Validating" Segregation System
Use this logic to ensure your waste stream is compliant before it leaves the hood.
-
Is it Halogenated? Yes (Fluorine).
Green Label / Halogenated Can. -
Is it Water Miscible? Partially, but treat as organic.
Organic Stream. -
Is it Reactive? Weakly basic.
Isolate from Acids.
Regulatory Classification (RCRA Context)
While this specific intermediate may not have a unique "U-list" number, it acts as a characteristic waste:
-
Toxicity: D000 series (if leachable).
-
Constituent Analogs: Treat with the rigor of Aniline (U012) and Pyridine (U196) .
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired reagent, weigh boats, contaminated silica gel, filter cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
-
Bagging: Place the solid waste inside a clear 6-mil polyethylene bag before placing it in the drum. This "double containment" prevents dust inhalation when the waste contractor opens the drum.
-
Labeling:
-
Primary Constituent: "5-Fluoro-2-(3-pyridinyloxy)aniline"[2]
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray.
Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)
Applicable to: HPLC waste, reaction solvents (DCM, Ethyl Acetate, DMSO).
-
Compatibility Check: Verify the receiving carboy does NOT contain strong mineral acids (Sulfuric, Nitric).
-
Transfer: Use a funnel with a splash guard.
-
Solvent Segregation:
-
If dissolved in Non-Halogenated Solvents (e.g., Methanol, Acetone): The mixture becomes Halogenated Waste due to the solute.
-
Rule of Thumb: "One drop of halogen ruins the barrel." Label the entire carboy as Halogenated Organic .
-
Scenario C: Empty Containers
-
Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., Acetone or Methanol).
-
Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste carboy.
-
Defacing: Cross out the label and mark "Empty - Triple Rinsed."
-
Disposal: Discard cap separately; recycle glass/plastic according to local facility rules.
Visualized Workflows
Logic Diagram: Waste Segregation Decision Tree
This diagram illustrates the decision process for segregating this specific chemical to prevent incompatible mixing.
Caption: Decision tree ensuring 5-Fluoro-2-(3-pyridinyloxy)aniline is always routed to Halogenated streams.
Logic Diagram: Emergency Spill Response
Immediate actions to take in the event of a benchtop spill.
Caption: Emergency workflow emphasizing the prohibition of acidic absorbents due to the basic nature of the pyridine ring.
Emergency Spill Management
Critical Warning: Do not use "General Acid Neutralizer" on this spill. The molecule is basic; adding acid may cause fuming or heat.
-
Evacuate: If the spill is >100mL or creates visible dust, evacuate the immediate area.
-
PPE: Don double nitrile gloves (0.11mm minimum thickness per layer) or Silver Shield® laminate gloves. Wear a Tyvek sleeve if the spill is on a bench edge.
-
Absorbent: Use Vermiculite , Sand , or Commercial Solvent Pads (polypropylene).
-
Prohibited: Sawdust (combustible reaction risk with fluorinated compounds in fire scenarios).
-
-
Decontamination:
-
Wipe the surface with a mild detergent solution (5% Alconox or SDS).
-
Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.
-
-
Collection: Place all saturated pads and gloves used in cleanup into a dedicated hazardous waste bag. Label as "Debris contaminated with Toxic Halogenated Organics."
References & Authority
-
Santa Cruz Biotechnology. 5-Fluoro-2-(3-pyridinyloxy)aniline Safety Data Sheet. (Provides baseline physical properties and CAS verification).
-
Sigma-Aldrich (Merck). Safety Data Sheet for Aniline Derivatives (General). (Establishes toxicity baselines for aniline class compounds: H301, H311, H331).
-
U.S. EPA. Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials.[3] (Establishes the requirement for high-temperature incineration for C-F bond destruction).
-
Thermo Fisher Scientific. Chemical Compatibility of Pyridine Derivatives. (Supports the directive to avoid acidic waste streams).
Sources
Personal protective equipment for handling 5-Fluoro-2-(3-pyridinyloxy)aniline
Executive Hazard Assessment
5-Fluoro-2-(3-pyridinyloxy)aniline is a fluorinated aromatic amine (aniline derivative) containing a pyridine ring. Researchers must treat this compound not merely as a chemical irritant but as a potential systemic toxin .
-
The Core Threat (Causality): The aniline moiety is lipophilic and can rapidly penetrate intact skin. Once absorbed, anilines are known to oxidize hemoglobin to methemoglobin, impairing oxygen transport (Methemoglobinemia). The fluorine substituent often increases metabolic stability, potentially prolonging systemic retention.
-
Physical State: Typically a solid (powder). Electrostatic charging during weighing is a primary dispersion risk.
-
GHS Classification (Derived from Class Properties):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Treat as Category 3: Toxic).
-
Skin/Eye Irritation: Category 2/2A.
-
Specific Target Organ Toxicity (Repeated): Blood/Hematopoietic system.
-
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to the high permeation rate of aromatic amines through standard nitrile.
Glove Selection Protocol (Critical)
-
The Failure Point: Standard disposable nitrile gloves (4 mil) can have breakthrough times of <15 minutes for aromatic amines in solution.
-
The Solution: Use a "Laminate + Nitrile" layering system.
| PPE Component | Specification | Operational Logic |
| Primary Glove (Inner) | Silver Shield® / 4H® (PE/EVAL Laminate) | Impermeable Barrier: Laminate films provide >480 min breakthrough time for aromatics but offer poor dexterity. |
| Secondary Glove (Outer) | Extended Cuff Nitrile (minimum 6 mil) | Mechanical Protection: Protects the inner laminate glove from tears and provides grip. Taped at the wrist to lab coat. |
| Respiratory | P100 + OV (Organic Vapor) Cartridge | Dual Threat: P100 captures airborne particulates during weighing; OV captures vapors if the compound is solubilized in volatile organic solvents. |
| Eye Protection | Chemical Splash Goggles | Vapor Seal: Safety glasses with side shields are inadequate. Aniline vapors can absorb through the mucous membranes of the eye. |
| Body | Tyvek® Lab Coat or Apron | Porosity Control: Cotton lab coats absorb liquids, keeping toxins against the skin. Tyvek repels particulates and splashes. |
PPE Decision Logic (Visualization)
Figure 1: Decision tree for PPE selection based on physical state and quantity. Note the escalation to laminate gloves when in solution.
Operational Workflow: "The Static Control Loop"
Handling fluorinated anilines requires a self-validating workflow to prevent invisible contamination.
Phase 1: Preparation & Weighing
-
Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat before adding the powder. Fluorinated compounds are notoriously static-prone and will "jump" onto gloves/sleeves.
-
The "Black Mat" Technique: Place a black conductive mat or dark paper inside the fume hood workspace.
-
Validation: White powder spills become immediately visible against the dark background, allowing instant cleanup verification.
-
-
Solubilization: Dissolve the solid immediately after weighing to reduce inhalation risk.
Phase 2: Handling & Transfer
-
Syringe Transfer: When moving solutions, use Luer-lock syringes rather than pouring. This prevents "drip-back" on the bottle neck, a common source of glove contamination.
-
Double-Glove Check: Change the outer nitrile glove immediately if any splash occurs. The inner Silver Shield glove remains until the end of the procedure.
Phase 3: Decontamination & Doffing
-
Solvent Wipe: Wipe all tools (spatulas, balance) with a paper towel soaked in dilute acidic ethanol (ethanol + 1% acetic acid).
-
Chemistry: The acid protonates the aniline/pyridine nitrogen, converting it to a salt (anilinium/pyridinium), which is less volatile and more water-soluble for cleaning.
-
-
Doffing Sequence:
-
Remove outer gloves (roll inside out).
-
Remove eyewear.
-
Remove lab coat.
-
Remove inner laminate gloves last (avoid touching skin).
-
Wash hands with soap and cool water (Warm water opens pores, increasing absorption risk).
-
Figure 2: Operational workflow emphasizing static control and chemical neutralization during cleanup.
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Wash with polyethylene glycol 300 (PEG-300) or ethanol if available, followed by copious soap and water.
-
Reasoning: Anilines are lipophilic; water alone is inefficient at removing them from the skin's lipid layer.
-
-
Medical Surveillance: If exposure is suspected, medical personnel must be informed of potential Methemoglobinemia . Standard pulse oximetry may be inaccurate; a CO-oximeter is required.
Waste Disposal Plan
Segregate waste based on the halogen content.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Solid (Toxic) | "Solid Waste: 5-Fluoro-2-(3-pyridinyloxy)aniline. TOXIC. Halogenated." |
| Liquid Waste | Halogenated Organic | "Halogenated Organic Solvents. Contains Fluoro-Anilines.[1][2][3] DO NOT MIX with Oxidizers."[4] |
| Sharps/Glass | Chemically Contaminated | "Sharps - Contaminated with Toxic Amines." |
Disposal Prohibition: Never use bleach (Sodium Hypochlorite) to clean aniline spills.
-
Chemistry: Hypochlorite can react with primary amines to form N-chloroamines, which are often more toxic and unstable. Use the Acidic Ethanol method described above.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Aniline Derivatives Toxicity Profile. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Aniline.[5][6][Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
